4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol
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Overview
Description
4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol is a complex organic compound that features a benzofuran ring fused with a benzoquinoline moiety and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization. The reaction conditions often include UV irradiation and specific solvents like acetone-water mixtures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Could be used in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for 4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including anticancer and antiviral properties.
Benzoquinoline derivatives: Studied for their potential therapeutic applications and unique chemical properties.
Uniqueness
4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol is unique due to its combined structural features of benzofuran and benzoquinoline, which may confer distinct biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO2/c29-20-12-9-18(10-13-20)24-16-22(26-15-19-6-2-4-8-25(19)30-26)27-21-7-3-1-5-17(21)11-14-23(27)28-24/h1-16,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHUHCLBWUVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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